3-Phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-11-6-7-13-12-10(8-14-15(11)12)9-4-2-1-3-5-9/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOZGZQLNDEHLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNN3C2=NC=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Phenyl 4h Pyrazolo 1,5 a Pyrimidin 7 One and Analogues
Cyclocondensation Reactions of N-3-Aminopyrazoles with Biselectrophiles
The cornerstone of pyrazolo[1,5-a]pyrimidine (B1248293) synthesis lies in the cyclocondensation reaction between 3-aminopyrazoles and various 1,3-bielectrophilic partners. This approach allows for the direct construction of the fused pyrimidine (B1678525) ring onto the pyrazole (B372694) core. The choice of the biselectrophile is crucial as it dictates the substitution pattern on the resulting pyrimidine ring.
Utilization of β-Dicarbonyl Compounds and Their Equivalents
A frequently employed and versatile strategy for the synthesis of pyrazolo[1,5-a]pyrimidines involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. nih.gov In this reaction, the 5-aminopyrazole acts as a binucleophile, attacking the two electrophilic carbonyl carbons of the β-dicarbonyl compound, which is followed by a cyclization and dehydration cascade to form the fused pyrimidine ring. nih.gov This reaction can be facilitated under either acidic or basic conditions. nih.gov
The general synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones often relies on a one-step cyclocondensation reaction of commercially available β-ketoesters with aminopyrazoles. acs.org This straightforward approach provides a direct route to the desired heterocyclic core. The reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base like sodium ethoxide, for instance, yields the corresponding dihydroxy-heterocycle, which can be further modified. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| 5-Aminopyrazole derivatives | β-Dicarbonyl compounds | Acidic or basic | Pyrazolo[1,5-a]pyrimidines | nih.gov |
| Aminopyrazoles | β-Ketoesters | Reflux in ethanol | Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | acs.org |
| 5-Amino-3-methylpyrazole | Diethyl malonate | Sodium ethanolate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | nih.gov |
Application of Enaminones and Related Unsaturated Systems
Enaminones and related unsaturated systems have proven to be valuable biselectrophilic partners in the synthesis of pyrazolo[1,5-a]pyrimidines. These reagents offer a high degree of reactivity and allow for the introduction of diverse substituents onto the pyrimidine ring. A one-pot cyclization methodology has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through the reaction of aminopyrazoles with enaminones or chalcones in the presence of an oxidizing agent and a sodium halide. nih.gov
This approach utilizes a cyclocondensation reaction between the amino groups of the pyrazoles and the enaminone or chalcone, followed by an oxidative halogenation step to introduce the halogen atom. nih.gov Furthermore, a one-pot route for the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines in good yields has been achieved through a microwave-assisted process. This synthesis involves a cyclocondensation reaction between β-enaminones and NH-3-aminopyrazoles, followed by formylation with the Vilsmeyer-Haack reagent. researchgate.net
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |
| Aminopyrazoles | Enaminones or Chalcone | K2S2O8, Sodium halide | 3-Halo-pyrazolo[1,5-a]pyrimidine derivatives | nih.gov |
| NH-3-Aminopyrazoles | β-Enaminones | Vilsmeyer-Haack reagent, Microwave | 3-Formylpyrazolo[1,5-a]pyrimidines | researchgate.net |
| 3-Amino-5-aryl-1H-4-pyrazolecarbonitriles | Enaminonitrile | Acetic acid | (5)7-Substituted pyrazolo[1,5-a]pyrimidine derivatives | nih.gov |
Employment of β-Ketonitriles and Other Electrophilic Precursors
β-Ketonitriles represent another important class of electrophilic precursors for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. A catalyst-free, one-pot synthesis of fully substituted 1H-pyrazolo[3,4-b]pyridines, a related heterocyclic system, has been reported based on a three-component approach involving NH-5-aminopyrazoles, β-ketonitriles, and aldehydes. chim.it This reaction proceeds through a Knoevenagel condensation followed by cyclization. chim.it
In a similar vein, the synthesis of 5-substituted 3-amino-1H-pyrazole-4-carbonitriles has been developed as precursors for the regiospecific synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov These pyrazole derivatives can then undergo condensation with various bidentate electrophiles to yield the target pyrazolo[1,5-a]pyrimidine-3-carbonitriles. nih.gov
Multicomponent Reaction Strategies Towards Pyrazolo[1,5-a]pyrimidine Formation
Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic organic chemistry, offering significant advantages in terms of efficiency, atom economy, and operational simplicity. distantreader.org These reactions allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. distantreader.org
A practical three-component method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, an isomeric system to pyrazolo[1,5-a]pyrimidines, has been developed. nih.gov This reaction is performed in a one-pot manner under controlled microwave irradiation using easily accessible methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines. nih.gov The development of such multicomponent protocols for the synthesis of pyrazolo[1,5-a]pyrimidines holds significant promise for the rapid generation of diverse compound libraries. The synthesis of novel pyrazolo[1,5-a]quinazoline and pyrazolo[1,5-a]quinazolin-6-one derivatives has been achieved using 4-(2-phenylhydrazono)-4H-pyrazol-3-amine derivatives via their multi-component reactions. distantreader.org
Green Chemistry Approaches in 3-Phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one Synthesis
The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. In the context of pyrazolo[1,5-a]pyrimidine synthesis, this has led to the development of more sustainable and environmentally friendly protocols.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and, in some cases, improve reaction yields compared to conventional heating methods. nih.gov A significantly improved total synthesis of the high-affinity translocator protein (TSPO) ligand DPA-714, which features a pyrazolo[1,5-a]pyrimidine core, has been reported using MAOS. nih.gov This methodology has been extended to the synthesis of similar pyrazolo-pyrimidinyl-based compounds. nih.gov
Microwave irradiation has also been successfully applied to the three-component synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones, highlighting the broad applicability of this technology in the synthesis of related heterocyclic systems. nih.govscispace.com The use of microwave assistance in the one-pot synthesis of pyrazolo[1,5-a]pyrimidinones has also been reported, starting from β-ketonitriles and β-ketoesters without the need for isolation of the intermediate aminopyrazole. chim.it Furthermore, a microwave-assisted approach has been developed for the regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines under solvent-free conditions. nih.gov
| Reaction | Conditions | Advantages | Reference |
| Synthesis of DPA-714 | Microwave irradiation | Dramatically reduced reaction time | nih.gov |
| Three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones | Controlled microwave irradiation | Short reaction time, one-pot, chromatography-free isolation | nih.govscispace.com |
| One-pot synthesis of pyrazolo[1,5-a]pyrimidinones | Microwave irradiation | Efficient and general synthesis | chim.it |
| Synthesis of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines | Microwave, solvent-free | Regioselective | nih.gov |
Ultrasonic Irradiation in Aqueous Media
The application of ultrasonic irradiation has emerged as a powerful tool in green chemistry for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This method often leads to significantly reduced reaction times, higher yields, and milder reaction conditions compared to conventional heating. nih.govresearchgate.net The use of aqueous media further enhances the environmental credentials of these synthetic protocols.
A notable green synthetic approach involves the reaction of 5-aminopyrazoles with acetylenic esters, such as dimethyl acetylenedicarboxylate (DMAD), methyl propiolate, or ethyl propiolate, under ultrasonic irradiation. bme.hu This reaction, conducted in aqueous ethanol with the assistance of potassium bisulfate (KHSO₄), efficiently yields a library of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. bme.hu The acoustic cavitation generated by ultrasound waves is believed to be responsible for the enhanced reaction rates, creating localized high-pressure and high-temperature zones that facilitate the chemical transformation. nih.gov
Studies have demonstrated the efficacy of this method with various substituted aminopyrazoles, leading to functionally diverse products in good yields. bme.hu The reaction between 3-amino-5-phenyl-1H-pyrazole and ethyl propiolate, for instance, produces the target this compound. A comparative study highlighted that reactions performed under ultrasound were significantly faster than conventional methods. bme.hu
Table 1: Synthesis of this compound Analogues via Ultrasonic Irradiation
| Starting Aminopyrazole | Acetylenic Ester | Conditions | Product | Yield (%) | Ref |
|---|---|---|---|---|---|
| 3-amino-5-phenyl-1H-pyrazole | Methyl propiolate | US, KHSO₄, aq. EtOH | Methyl 7-oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate | 81 | bme.hu |
| 3-amino-5-phenyl-1H-pyrazole | Ethyl propiolate | US, KHSO₄, aq. EtOH | 2-Phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one | 77 | bme.hu |
This table is generated based on data reported in the cited literature and is for illustrative purposes.
Solvent-Free Reaction Conditions
In alignment with the principles of green chemistry, solvent-free reaction conditions present a significant advancement in the synthesis of heterocyclic compounds. This approach minimizes the use of volatile organic compounds, reducing environmental impact and often simplifying product purification. researchgate.net
The synthesis of pyrazolo[1,5-a]pyrimidines has been successfully achieved under solvent-free conditions by grinding moist reagents together in a mortar with a pestle at ambient temperature. researchgate.net This mechanochemical approach facilitates the reaction between various heterocyclic amines and reagents like sodium 3-hydroxy-1-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-yl)prop-2-en-1-one, leading to the desired products in short reaction times and with high conversions. researchgate.net While not specifically detailing the synthesis of this compound, this methodology demonstrates a viable and environmentally benign alternative to traditional solvent-based refluxing techniques for this class of compounds. researchgate.net
Another solvent-free technique involves the fusion of reactants at elevated temperatures. For example, key intermediates for pyrazolo[3,4-d]pyrimidines have been synthesized by fusing the precursor with urea or other reagents, achieving good yields without the need for a solvent. nih.govsemanticscholar.org This thermal, solventless approach is advantageous for its simplicity and efficiency.
Palladium-Catalyzed Cross-Coupling Reactions in Scaffold Construction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. researchgate.netbeilstein-journals.org These reactions are particularly valuable for the functionalization and construction of complex heterocyclic scaffolds like pyrazolo[1,5-a]pyrimidine. nih.govnih.gov
The Suzuki-Miyaura cross-coupling reaction is a prominent example used to introduce aryl or heteroaryl substituents onto the pyrazolo[1,5-a]pyrimidine core. mdpi.com This typically involves the reaction of a halogenated pyrazolopyrimidine derivative (e.g., a bromo- or chloro-substituted scaffold) with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. nih.govmdpi.com This strategy allows for the late-stage functionalization of the scaffold, enabling the synthesis of diverse libraries of analogues for structure-activity relationship (SAR) studies. mdpi.com For instance, a 5-chloro-pyrazolo[1,5-a]pyrimidine intermediate can be coupled with various indole-boronic acid pinacol esters to generate C-5 substituted products. nih.gov
The general catalytic cycle for a Suzuki coupling involves three key steps:
Oxidative Addition: The organic halide adds to the Pd(0) catalyst to form a Pd(II) complex. mdpi.com
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium complex, displacing the halide. mdpi.com
Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst. mdpi.com
Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of various amine-containing substituents onto the pyrazolo[1,5-a]pyrimidine nucleus. beilstein-journals.orgnih.gov These powerful catalytic methods provide a versatile platform for elaborating the core structure and exploring the chemical space around this privileged scaffold.
Mechanistic Elucidation of Key Synthetic Pathways
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and extending the synthetic methodology. For the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones via the reaction of aminopyrazoles and acetylenic esters under ultrasonic irradiation, a plausible mechanism has been proposed. bme.hu
The reaction is thought to initiate with the protonation of the carbonyl oxygen of the acetylenic ester by the acid catalyst, KHSO₄. This protonation increases the electrophilicity of the β-carbon of the alkyne. Subsequently, the exocyclic amino group of the 5-aminopyrazole acts as a nucleophile, attacking the activated alkyne in an aza-Michael addition reaction. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the pyrazole attacks the ester carbonyl group. The final step involves the elimination of an alcohol (e.g., methanol or ethanol), leading to the formation of the stable, fused pyrazolo[1,5-a]pyrimidin-7-one ring system. bme.hu
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-aminopyrazole |
| Dimethyl acetylenedicarboxylate (DMAD) |
| Methyl propiolate |
| Ethyl propiolate |
| Potassium bisulfate (KHSO₄) |
| 3-amino-5-phenyl-1H-pyrazole |
| Methyl 7-oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate |
| 2-Phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one |
| 3-amino-5-(4-chlorophenyl)-1H-pyrazole |
| 2-(4-chlorophenyl)-4H-pyrazolo[1,5-a]pyrimidin-7-one |
| Sodium 3-hydroxy-1-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-yl)prop-2-en-1-one |
| Urea |
| Boronic acid |
| Boronic ester |
Chemical Transformations and Functionalization of the Pyrazolo 1,5 a Pyrimidin 7 One Core
Strategic Introduction of Substituents at Peripheral Positions (C-2, C-3, C-5, C-6, C-7)
The most prevalent and versatile strategy for introducing substituents at nearly all peripheral positions (C-2, C-3, C-5, C-6, and C-7) of the pyrazolo[1,5-a]pyrimidine (B1248293) core is achieved during its initial synthesis. nih.govmdpi.com This is typically accomplished through the cyclocondensation reaction of a 3-aminopyrazole (B16455) with a 1,3-biselectrophilic compound. mdpi.com The specific structures of these two reactants directly dictate the substitution pattern of the final product. nih.gov
The 3-phenyl substituent of the title compound originates from the use of 3-phenyl-1H-pyrazol-5-amine as the starting aminopyrazole. Further diversity can be introduced by varying the 1,3-biselectrophilic partner. Common biselectrophiles include β-ketoesters, β-diketones, and their synthetic equivalents like β-enaminones and alkoxymethylene-β-dicarbonyl compounds. nih.gov The choice of this component is crucial as it governs the substituents on the pyrimidine (B1678525) ring (positions C-5, C-6, and C-7), allowing for the fine-tuning of the molecule's electronic and steric properties. nih.gov For instance, the one-step cyclocondensation of commercially available β-ketoesters with aminopyrazoles is a widely used method for generating a variety of pyrazolo[1,5-a]pyrimidin-7(4H)-ones. nih.gov
This synthetic flexibility makes the pyrazolo[1,5-a]pyrimidine framework a privileged scaffold for combinatorial library design and drug discovery. nih.gov
Table 1: Introduction of Substituents via Cyclocondensation
| Position | Originating Reactant | Example Reactant Type | Resulting Substituent |
|---|---|---|---|
| C-2 | 3-Aminopyrazole | 3-Amino-2-substituted -pyrazole | Substituent at C-2 |
| C-3 | 3-Aminopyrazole | 5-Amino-3-phenyl -1H-pyrazole | Phenyl group |
| C-5 | 1,3-Biselectrophile | Substituted β-ketoester (R¹-CO-CH(R²)-COOR³) | R¹ or R² group |
| C-6 | 1,3-Biselectrophile | Substituted β-ketoester (R¹-CO-CH(R²)-COOR³) | R² or H |
| C-7 | 1,3-Biselectrophile | β-ketoester (R¹-CO-CH₂-COOR³) | Hydroxyl group (keto-enol tautomerism to form pyrimidin-7-one) |
Post-Synthetic Modification Reactions
Following the construction of the core scaffold, a variety of functionalization reactions can be employed to further modify the molecule.
The introduction of a chloromethyl group onto the pyrazolo[1,5-a]pyrimidine core provides a reactive handle for subsequent nucleophilic substitution reactions. While the chlorine atom at position 7 can be highly reactive towards nucleophiles mdpi.com, the chloromethyl group also serves as an important site for modification. For instance, in the related 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine system, nucleophilic substitution with methylamine (B109427) occurs selectively at the C4-chloro position, indicating that the chloromethyl group is less reactive. mdpi.comresearchgate.net This difference in reactivity allows for regioselective substitutions.
However, the chloromethyl group itself can be targeted. Compounds containing a 2-chloroethoxy chain are known to be readily modified by nucleophilic substitution with various amines to create aminoalkoxy-functionalized derivatives. mdpi.com This principle extends to chloromethylated pyrazolo[1,5-a]pyrimidines, which are valuable intermediates for creating libraries of compounds with diverse functional groups, such as amines, ethers, and thioethers, by reaction with appropriate nucleophiles. mdpi.comnih.gov
The pyrazolo[1,5-a]pyrimidin-7-one core can undergo both oxidation and reduction reactions to generate novel structures.
Reduction: The pyrimidine ring is susceptible to reduction. Treatment with complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) can reduce the pyrimidinone, leading to dihydro- and tetrahydro-pyrazolo[1,5-a]pyrimidine derivatives. nih.govrsc.org This transformation increases the three-dimensional complexity of the flat aromatic scaffold. nih.gov For example, the ester group on a pyrazolo[1,5-a]pyrimidine derivative was reduced to an alcohol using sodium borohydride with a near-quantitative yield. nih.gov
Oxidation: Oxidative pathways offer another route for functionalization. Alcohols on the scaffold can be oxidized to the corresponding aldehydes using reagents like Dess–Martin periodinane. nih.gov Additionally, oxidative halogenation can be achieved. A one-pot method using a combination of sodium halides (NaX) and potassium persulfate (K₂S₂O₈) in water can efficiently introduce halogen atoms at the C-3 position through a cascade cyclization-oxidative halogenation process. nih.govnih.gov The reaction of pyrazolopyrimidinethiones with alkaline hydrogen peroxide leads to the formation of the corresponding pyrimidin-7-ones, demonstrating an oxidative desulfurization-oxygenation. journalagent.com
The pyrazole (B372694) and pyrimidine rings of the scaffold are amenable to electrophilic aromatic substitution, allowing for the direct introduction of key functional groups.
Halogenation: The core can be readily halogenated using various reagents. Direct C-H halogenation has been achieved using N-halosuccinimides (NXS, where X = Cl, Br, I). tandfonline.comresearchgate.netbeilstein-archives.org Depending on the stoichiometry of the reagents, mono- or di-halogenated products can be obtained. tandfonline.comresearchgate.net For example, reactions with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can yield di-halogenated pyrazolo[1,5-a]pyrimidines. tandfonline.comresearchgate.net Oxidative halogenation at the C-3 position can also be performed using sodium halides in combination with an oxidant like K₂S₂O₈. nih.gov
Nitration: Nitration of the pyrazolo[1,5-a]pyrimidine core is highly dependent on the reaction conditions. Treatment with a mixture of nitric acid and sulfuric acid typically results in nitration at the electron-rich C-3 position of the pyrazole ring. journalagent.com
Formylation: Formyl groups can be introduced onto the scaffold using the Vilsmeier-Haack reaction (POCl₃/DMF). mdpi.comresearchgate.netrsc.orgorganic-chemistry.org This reaction provides a regioselective method for synthesizing pyrazolo[1,5-a]pyrimidine-carbaldehydes, which are versatile intermediates for creating more complex derivatives, such as novel fluorophores. researchgate.netmdpi.com Regioselective formylation can occur at the C-3 position. researchgate.net
Diversification Strategies for Structural Library Design
The design and synthesis of large, diverse libraries of pyrazolo[1,5-a]pyrimidin-7-one analogs are central to discovering compounds with novel biological activities. nih.govrsc.orgrsc.org Several key strategies are employed to achieve this chemical diversity.
Combinatorial Synthesis via Cyclocondensation: The foundational strategy involves the combinatorial pairing of diverse 3-aminopyrazoles with a wide array of 1,3-biselectrophiles. mdpi.comnih.gov This allows for the systematic variation of substituents at positions C-2, C-3, C-5, and C-7 from the outset.
Multicomponent Reactions (MCRs): One-pot, three-component reactions involving a 3-aminopyrazole, an aldehyde, and an activated methylene (B1212753) compound (e.g., malononitrile) provide rapid access to highly substituted pyrazolo[1,5-a]pyrimidine derivatives. nih.gov This approach is highly efficient for building molecular complexity in a single step.
Post-Synthetic Modification: A constructed pyrazolo[1,5-a]pyrimidine core can be further diversified using a range of reactions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig couplings, are powerful tools for introducing aryl, heteroaryl, and amino substituents, often at halogenated positions (e.g., C-3, C-5, C-7). mdpi.commdpi.commdpi.com
Nucleophilic Aromatic Substitution (SNA_r_): Halogenated derivatives, particularly those with chloro groups at C-5 and C-7, are excellent substrates for SNA_r_ reactions, allowing for the introduction of a wide variety of nucleophiles including amines and alkoxides. nih.govmdpi.com
Enabling Technologies: Modern synthetic technologies are often employed to accelerate library synthesis. Microwave-assisted synthesis, for example, can significantly shorten reaction times and improve yields for both the initial cyclocondensation and subsequent modification steps. nih.gov
Table 2: Summary of Diversification Strategies
| Strategy | Description | Key Positions Targeted | Example Reaction |
|---|---|---|---|
| Cyclocondensation | Reaction of various 3-aminopyrazoles and 1,3-biselectrophiles. | C-2, C-3, C-5, C-6, C-7 | 5-Amino-3-phenyl-1H-pyrazole + Ethyl acetoacetate |
| Multicomponent Reactions | One-pot reaction of three or more starting materials. | C-5, C-6, C-7 | 3-Aminopyrazole + Aldehyde + Malononitrile |
| Cross-Coupling | Pd-catalyzed formation of C-C, C-N, or C-O bonds. | C-3, C-5, C-7 (from halo-derivatives) | Suzuki coupling with an arylboronic acid |
| Nucleophilic Substitution | Displacement of a leaving group (e.g., halogen) by a nucleophile. | C-5, C-7 (from chloro-derivatives), Chloromethyl groups | Reaction of 7-chloro derivative with morpholine (B109124) |
| Electrophilic Substitution | Direct functionalization of the aromatic core. | C-3, C-6 | Vilsmeier-Haack Formylation, Halogenation with NBS |
Advanced Structural Analysis and Theoretical Investigations of Pyrazolo 1,5 a Pyrimidin 7 One
Spectroscopic Methodologies for Structural Elucidation
Spectroscopy is a cornerstone in the characterization of novel pyrazolo[1,5-a]pyrimidin-7-one compounds, providing detailed information on the connectivity of atoms, molecular weight, and the nature of functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a powerful tool for the structural assignment of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net In ¹H NMR spectra, the chemical shifts and coupling constants of protons provide extensive information about their chemical environment and spatial relationships. For instance, in a series of 3-aryl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, a broad singlet corresponding to the N-H proton is typically observed around δ 12.26 ppm. mdpi.com The protons on the pyrimidine (B1678525) and pyrazole (B372694) rings, such as H-5 and H-6, show distinct signals that are crucial for confirming the core structure. mdpi.comdoi.org
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbon resonances for the pyrazolo[1,5-a]pyrimidine core are unambiguously assigned using techniques like 2D NMR (e.g., HMBC and HSQC) experiments. researchgate.netdoi.org These experiments reveal correlations between protons and carbons, which is essential for distinguishing between potential isomers. doi.org For example, the chemical shift of a methyl group can differentiate between 5-methyl and 7-methyl isomers. researchgate.netlookchem.com
Table 1: Representative ¹H and ¹³C NMR Spectral Data for a 3,5-Disubstituted Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivative Data is illustrative and compiled from typical values reported for this class of compounds.
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| NH (Position 4) | ~12.3 | --- |
| Pyrazole Ring H | ~8.1-8.3 | --- |
| Pyrimidine Ring H | ~6.0-6.1 | ~90-95 |
| Phenyl Ring H | ~7.2-7.9 | ~120-140 |
| Pyrazole Ring C | --- | ~145-155 |
| Pyrimidine Ring C=O | --- | ~155-160 |
| Phenyl Ring C | --- | ~125-135 |
Note: Chemical shifts can vary based on substituents and solvent.
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of 3-Phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one and its analogs. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves to confirm the molecular formula of the synthesized compound. doi.orgmdpi.com For example, the mass spectrum of a synthesized pyrazolo[3,4-d]pyrimidine derivative showed a molecular ion peak corresponding to its calculated molecular formula. mdpi.comresearchgate.net The fragmentation patterns observed in the mass spectrum can also offer structural information, revealing how the molecule breaks apart under electron impact, which can help in confirming the core structure and the nature of its substituents. acs.orgresearchgate.net
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. In the context of this compound, IR spectra typically show a characteristic absorption band for the carbonyl (C=O) group of the pyrimidinone ring. researchgate.net Additionally, stretching bands corresponding to N-H, C-H (aromatic and aliphatic), and C=N bonds are observed, confirming the presence of the heterocyclic ring system and its substituents. mdpi.comnih.gov
Table 2: Characteristic IR Absorption Frequencies for Pyrazolo[1,5-a]pyrimidin-7-one Derivatives
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |
| N-H | Stretch | 3100 - 3400 |
| C-H | Aromatic Stretch | 3000 - 3100 |
| C=O | Carbonyl Stretch | 1650 - 1710 |
| C=N / C=C | Stretch | 1450 - 1620 |
X-ray Crystallographic Studies of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
Single-crystal X-ray diffraction provides the most definitive structural evidence, offering precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.
The synthesis of pyrazolo[1,5-a]pyrimidines, often through the condensation of an aminopyrazole with a β-dicarbonyl compound, can potentially yield multiple regioisomers. benthamdirect.comnih.govsci-hub.seeurekaselect.com X-ray crystallography is an invaluable tool for unambiguously determining which isomer is formed. doi.org By solving the crystal structure, the exact position of each substituent on the pyrazolo[1,5-a]pyrimidine scaffold is established, thereby confirming the regioselectivity of the synthetic route. nih.gov For example, in the synthesis of a 7-(trimethylsilylethynyl)pyrazolo[1,5-a]pyrimidine, X-ray analysis definitively identified the product as the 7-substituted isomer rather than the 5-substituted alternative. doi.org
Supramolecular Interactions and Crystal Packing Phenomena
In the crystal lattice of analogous structures, molecules are often linked into dimers or extended chains through weak C—H···N hydrogen bonds. nih.gov The packing is further consolidated by van der Waals forces. The nature and position of substituents on the pyrazolo[1,5-a]pyrimidine core significantly influence the crystal packing. For instance, the presence of aryl groups can lead to π–π stacking interactions between the pyrazole and pyrimidine rings of adjacent molecules. nih.gov The molecular packing can adopt either parallel or antiparallel arrangements, a feature that is dependent on the electronic nature of the substituents. rsc.org Specifically, strong electron-donating groups at position 7 of the fused ring system tend to favor a completely antiparallel molecular organization. rsc.org The crystalline form of the core scaffold, pyrazolo[1,5-a]pyrimidin-7(4H)-one, has been confirmed through single-crystal X-ray diffraction, which also helps in establishing its predominant tautomeric form in the solid state. acs.org
Table 1: Key Intermolecular Interactions in Pyrazolo[1,5-a]pyrimidine Crystals
| Interaction Type | Description | Typical Atoms Involved |
|---|---|---|
| Hydrogen Bonding | Weak interactions forming dimers or chains. | C—H···N |
| π–π Stacking | Stacking between aromatic and heteroaromatic rings. | Pyrazole-Pyrimidine rings |
Computational Chemistry Approaches
Computational methods are pivotal in understanding the molecular properties of this compound, offering insights that complement experimental data.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have been extensively used to analyze the electronic structure and photophysical properties of the pyrazolo[1,5-a]pyrimidine scaffold. rsc.org These calculations are crucial for understanding the impact of substituents on the molecule's behavior. For a family of related 7-aryl-pyrazolo[1,5-a]pyrimidines, DFT and TD-DFT calculations have revealed that the electronic properties are highly tunable. rsc.org
The calculations show that electron-donating groups (EDGs) located at position 7 of the fused ring system enhance both absorption and emission intensities. rsc.org This is attributed to the facilitation of an intramolecular charge transfer (ICT) to or from the pyrazolo[1,5-a]pyrimidine core. rsc.org Conversely, when electron-withdrawing groups (EWGs) are present at the same position, these intensities remain low. rsc.org This theoretical understanding aligns well with experimental observations and provides a predictive framework for designing new molecules with desired optical properties. rsc.org
Molecular Dynamics Simulations to Explore Conformational Space
While specific molecular dynamics (MD) simulation studies focusing solely on the conformational space of this compound are not extensively documented in the reviewed literature, this computational technique is a powerful tool for such investigations. MD simulations model the atomic movements of a system over time by integrating Newton's laws of motion.
For a molecule like this compound, an MD simulation would typically be employed to explore the rotational freedom of the phenyl group relative to the rigid pyrazolopyrimidine core. Such simulations can identify low-energy conformations, determine the energy barriers between different rotational states, and analyze how the conformational landscape is influenced by the solvent environment. The results, including root mean square deviation (RMSD) and radius of gyration, would provide a dynamic picture of the molecule's flexibility and preferred shapes in solution, which is critical for understanding its interactions with biological targets or other molecules.
Theoretical Predictions of Electronic Structure and Photophysical Properties
Theoretical predictions, primarily derived from DFT and TD-DFT calculations, provide a detailed picture of the electronic and photophysical characteristics of the pyrazolo[1,5-a]pyrimidine family. rsc.org The core scaffold is described as a π-amphoteric system, possessing both π-excedent (electron-rich) pyrazole and π-deficient (electron-poor) pyrimidine rings. rsc.org
Studies on derivatives show that the photophysical properties are highly tunable based on the substituent at the 7-position. rsc.org The introduction of a phenyl group, as in the titular compound, contributes to the electronic structure and can result in significant solid-state emission intensities. rsc.org Theoretical calculations of frontier molecular orbitals (HOMO and LUMO) help explain the observed absorption and emission behaviors. The electronic structure analysis based on these computational methods has confirmed that electron-donating groups at position 7 lead to higher absorption and emission intensities due to charge transfer phenomena, a finding that is consistent with experimental data. rsc.org
Table 2: Predicted Photophysical Properties of Substituted Pyrazolo[1,5-a]pyrimidines
| Substituent at Position 7 | Predicted Effect on Absorption/Emission | Underlying Mechanism | Reference |
|---|---|---|---|
| Electron-Donating Group (EDG) | Increased Intensity | Intramolecular Charge Transfer (ICT) | rsc.org, |
| Electron-Withdrawing Group (EWG) | Low Intensity | Suppression of ICT | rsc.org, |
Structure Activity Relationship Sar Studies and Rational Design Principles
Impact of Substituent Patterns on Biological Efficacy and Selectivity
The biological activity of pyrazolo[1,5-a]pyrimidin-7-one derivatives can be significantly modulated by the nature and position of substituents on the core structure. SAR studies have been crucial in identifying how different functional groups influence potency and selectivity against various biological targets. nih.gov
For antitubercular activity, a focused library of analogues was synthesized to explore the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold. nih.govacs.org Initial modifications showed that methylation of the core, either at the oxygen (O-Me) or nitrogen (N-Me), resulted in a complete loss of antitubercular activity, highlighting the importance of the unsubstituted pyrimidinone core for this specific biological action. acs.org
In the context of protein kinase inhibition, substituent patterns play a pivotal role in determining isoform selectivity. For instance, in the development of Phosphoinositide 3-kinase δ (PI3Kδ) inhibitors, the introduction of an indole (B1671886) heterocycle at the C(5) position of the pyrazolo[1,5-a]pyrimidine (B1248293) core was found to potentially form an additional hydrogen bond, thereby enhancing selectivity for the PI3Kδ isoform. nih.gov Similarly, for Tropomyosin Receptor Kinase (Trk) inhibitors, adding a morpholine (B109124) group improved selectivity by mitigating off-target effects, while fluorine incorporation enhanced interactions with specific amino acid residues. mdpi.com
The table below summarizes the observed impact of various substituents on the biological activity of pyrazolo[1,5-a]pyrimidine derivatives based on published research findings.
| Position/Modification | Substituent | Target/Activity | Effect on Activity | Source(s) |
| Core Nitrogen/Oxygen | Methyl group | Antitubercular (Mtb) | Loss of activity | acs.org |
| C5 Position | Indole group | PI3Kδ Inhibition | Increased selectivity | nih.gov |
| Linker | Morpholine group | Trk Inhibition | Improved selectivity | mdpi.com |
| --- | Fluorine | Trk Inhibition | Enhanced potency | mdpi.com |
| --- | Pyridine ring | Trk Inhibition | Supported hydrophobic interactions, contributing to potency | mdpi.com |
Identification of Key Pharmacophoric Features for Biological Activity
A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For the pyrazolo[1,5-a]pyrimidin-7-one scaffold, several key pharmacophoric features have been identified across different therapeutic applications.
Central to its activity is the pyrazolo[1,5-a]pyrimidine nucleus itself, which often acts as a hinge-binder, mimicking the adenine (B156593) core of ATP to interact with the hinge region of kinase enzymes. nih.govmdpi.com For Trk inhibitors, this moiety was found to be essential for forming a crucial interaction with the Met592 residue in the enzyme's hinge region. mdpi.com
For PI3Kδ inhibitors, specific interactions have been mapped out. A hydrogen bond between the oxygen atom of a morpholine ring (attached to the core) and the amino acid Val-828 was identified as a critical interaction in the hinge region. nih.gov Furthermore, interaction with the "tryptophan shelf" (Trp-760) is a key determinant for PI3Kδ selectivity, as steric hindrance in this area is disfavored by other PI3K isoforms. mdpi.com
The key pharmacophoric features for pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors generally include:
Hinge-binding motif: The pyrazolo[1,5-a]pyrimidine core forms hydrogen bonds with the kinase hinge region. nih.govmdpi.com
Hydrophobic interactions: Aromatic groups, such as the phenyl ring at C3, occupy hydrophobic pockets within the ATP-binding site. mdpi.com
Selectivity pockets: Specific substituents are designed to interact with non-conserved residues outside the main binding site to achieve isoform selectivity. nih.govmdpi.com
Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Models
To further refine the understanding of how structural variations affect biological activity, computational methods are employed. Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies provide predictive models for designing new, more potent compounds. researchgate.net
In one study, novel pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against the MCF-7 human breast adenocarcinoma cell line. researchgate.net Alongside the synthesis, pharmacophore modeling and QSAR studies were conducted. The study resulted in the identification of a lead compound, 7a, which exhibited the highest activity (IC50 = 3.25 µM). Such computational models help to quantify the relationship between the physicochemical properties of the compounds and their cytotoxic activity, guiding the rational design of future analogues. researchgate.net
These models can translate complex structure-activity relationships into a mathematical equation, allowing for the virtual screening of new potential inhibitors before undertaking their chemical synthesis, thereby saving time and resources.
Ligand Design and Optimization Strategies for Target Interaction
The design and optimization of ligands based on the 3-phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one scaffold is a rational process guided by SAR data and the structural biology of the target protein. The goal is to enhance potency, selectivity, and drug-like properties.
Optimization strategies often involve a multi-step approach:
Scaffold Hopping and Core Refinement: While the pyrazolo[1,5-a]pyrimidine core is often maintained as the hinge-binder, modifications to its substitution pattern are explored. nih.gov
Exploiting Hydrophobic Pockets: Different aromatic or aliphatic groups are introduced to optimize interactions with hydrophobic regions of the target's binding site. The design of novel pyrazolo[3,4-d]pyrimidine derivatives, an isomeric scaffold, often involves placing a phenyl ring to occupy a specific hydrophobic region. nih.gov This principle is transferable to the [1,5-a] isomers.
Enhancing Selectivity: As seen with PI3Kδ and Trk inhibitors, substituents are added to form specific interactions with amino acids in less conserved regions of the binding pocket, which helps to minimize off-target effects. nih.govmdpi.com For PI3Kδ inhibitors, designing molecules that interact with the Trp-760 tryptophan shelf is a key strategy for achieving selectivity. mdpi.com
Improving Physicochemical Properties: Modifications are also made to improve properties like solubility and cell permeability, which are critical for a compound's potential as a drug candidate. The synthesis of libraries of compounds allows for systematic exploration of these properties. nih.gov
The development of CPL302253, a potent PI3Kδ inhibitor, exemplifies these strategies. Starting with the pyrazolo[1,5-a]pyrimidine core, researchers introduced an indole moiety at the C(5) position to enhance selectivity, leading to a compound with an IC50 value in the low nanomolar range. nih.gov
Biological Activities and Molecular Mechanisms of Action Excluding Clinical Outcomes
Protein Kinase Inhibition and Selectivity Profiling
The pyrazolo[1,5-a]pyrimidine (B1248293) core is a well-established pharmacophore for kinase inhibitors, acting as an ATP-competitive scaffold. rsc.orgnih.gov This structural motif has been extensively explored for its ability to target various kinases involved in cell signaling pathways critical to cancer and inflammatory diseases.
Inhibition of Tropomyosin Receptor Kinases (Trk)
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a bioisostere of adenine (B156593), enabling it to effectively interact with the ATP-binding site of kinases like Cyclin-Dependent Kinase 2 (CDK2). nih.gov CDK2 is a crucial regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. nih.gov While direct inhibitory data for 3-Phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one against CDK2 is not specified in the available literature, related pyrazolopyrimidine derivatives have shown significant activity. For example, a series of novel pyrazolopyrimidine derivatives were synthesized and evaluated as CDK2 inhibitors, with one compound exhibiting an IC50 of 0.061 µM against CDK2/cyclin A2. nih.gov Another study on pyrazolo[3,4-d]pyrimidine derivatives, a related scaffold, also reported potent CDK2 inhibitory activity. mdpi.com The drug Dinaciclib, a known CDK inhibitor, also contains a pyrazolo[1,5-a]pyrimidine core, further validating the potential of this scaffold in targeting CDKs. nih.gov
Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition
The delta isoform of phosphoinositide 3-kinase (PI3Kδ) is a key signaling molecule in immune cells, making it an attractive target for inflammatory and autoimmune diseases. nih.govmdpi.com The pyrazolo[1,5-a]pyrimidine framework has been successfully utilized to develop selective PI3Kδ inhibitors. nih.govmdpi.com While specific IC50 values for this compound against PI3Kδ are not detailed in the reviewed literature, studies on derivatives have demonstrated potent inhibition. In one study, a library of benzimidazole (B57391) derivatives of pyrazolo[1,5-a]pyrimidine yielded compounds with IC50 values for PI3Kδ ranging from 1.892 to 0.018 μM. nih.govmdpi.com Another study on 5-indole-pyrazolo[1,5-a]pyrimidine derivatives reported a highly potent compound with an IC50 of 2.8 nM for PI3Kδ. nih.gov These findings highlight the potential of the pyrazolo[1,5-a]pyrimidine scaffold in the design of potent and selective PI3Kδ inhibitors.
Other Selective Kinase Inhibitory Mechanisms
Table 1: Kinase Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Kinase Target | Derivative Description | IC50 (nM) | Reference |
| TrkA | Picolinamide-substituted pyrazolo[1,5-a]pyrimidine | 1.7 | nih.gov |
| CDK2/cyclin A2 | Novel pyrazolopyrimidine derivative | 61 | nih.gov |
| PI3Kδ | Benzimidazole derivative of pyrazolo[1,5-a]pyrimidine | 18 | nih.govmdpi.com |
| PI3Kδ | 5-Indole-pyrazolo[1,5-a]pyrimidine derivative | 2.8 | nih.gov |
Antitubercular Activity and Target Mechanism Elucidation
Beyond its role as a kinase inhibitor, the pyrazolo[1,5-a]pyrimidine scaffold has demonstrated significant potential in the fight against tuberculosis, caused by Mycobacterium tuberculosis. nih.govnih.gov
Inhibition of Mycobacterial ATP Synthase
A key mechanism underlying the antitubercular activity of pyrazolo[1,5-a]pyrimidines is the inhibition of the mycobacterial ATP synthase. nih.gov This enzyme is crucial for energy production in the bacterium, and its inhibition leads to cell death. Modeling studies suggest that these compounds bind between the Atp-a and Atp-c subunits of the enzyme. nih.gov While specific inhibitory data for this compound against mycobacterial ATP synthase is not explicitly available, studies on closely related analogs support this mechanism. For instance, a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines were designed as inhibitors of mycobacterial ATP synthase, with some compounds showing potent in vitro growth inhibition of M. tuberculosis. nih.gov Another study on pyrazolo[1,5-a]pyrimidin-7(4H)-ones identified this scaffold as a potential antituberculosis lead through high-throughput screening. nih.govacs.org
It is important to note that while ATP synthase is a primary target, other mechanisms of action for this scaffold against M. tuberculosis have also been proposed, including interference with iron homeostasis. nih.govacs.org
Table 2: Antitubercular Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound/Derivative Description | Target | Activity | Reference |
| 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines | Mycobacterial ATP synthase | Potent in vitro M. tb growth inhibition | nih.gov |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold | Multiple potential targets | Promising activity against M. tb in macrophages | nih.govacs.org |
Targeting Decaprenylphosphoryl-β-d-ribose-2'-epimerase (DprE1)
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the synthesis of the mycobacterial cell wall. newtbdrugs.org While DprE1 inhibitors are a known class of anti-tubercular agents, studies on pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have indicated that their mechanism of action is not associated with the inhibition of cell-wall biosynthesis. nih.govacs.orgresearchgate.net Research into a focused library of these compounds did not find a link between their antitubercular effects and the pathways involving DprE1. nih.govresearchgate.net
Interference with Iron Homeostasis in Mycobacteria
Certain analogues of pyrazolo[1,5-a]pyrimidin-7(4H)-one have been shown to exert their antimycobacterial effect by disrupting iron metabolism. One such derivative was found to act as an intracellular iron chelator, specifically binding to intracellular Fe²⁺. nih.gov This mechanism, however, is not universal across all compounds with this scaffold. Studies on other active analogues from the same chemical class revealed that their antitubercular properties were not related to disruptions in iron homeostasis. nih.govresearchgate.net
Initial investigations into a pyrazolopyrimidinone (B8486647) hit suggested a possible link to the ESX-3 type VII secretion system, which is vital for iron acquisition in mycobacteria, as resistant mutants showed mutations in this system's components. nih.govacs.org However, further studies demonstrated that ESX-3 was not the direct cellular target; instead, the compound's mode of action was its ability to chelate intrabacterial iron. acs.org
Resistance Mechanisms at the Molecular Level (e.g., Rv1751 Mutations)
The study of resistance mechanisms has provided significant insight into the mode of action of pyrazolo[1,5-a]pyrimidin-7(4H)-ones. For a series of potent analogues, resistance was not linked to common drug targets but was instead conferred by mutations in Rv1751. nih.govacs.org This gene encodes a flavin adenine dinucleotide (FAD)-dependent hydroxylase. The mutation in Rv1751 leads to the metabolic breakdown of the compound through hydroxylation, thus inactivating it and conferring resistance. nih.govacs.orgresearchgate.net
Interestingly, resistance profiling for different analogues within the same scaffold can reveal different mechanisms. For instance, resistance to another pyrazolo[1,5-a]pyrimidin-7(4H)-one analogue was associated with mutations in eccB3 (Rv0283), a component of the ESX-3 type VII secretion system. nih.gov
Mechanistic Insights into Other Biological Effects
Beyond their antimycobacterial properties, pyrazolo[1,5-a]pyrimidine derivatives have been explored for a range of other biological activities.
Antiviral Activity Mechanisms (e.g., HIV Reverse Transcriptase, Hepatitis C Virus Polymerase, SARS-COV-2 3CLpro)
Hepatitis C Virus (HCV) Polymerase: A series of 4H-pyrazolo[1,5-a]pyrimidin-7-one derivatives were synthesized and assessed for their ability to inhibit the HCV NS5B RNA-dependent RNA polymerase. Several of these compounds demonstrated potent inhibitory activity in enzymatic assays, establishing them as a promising class of HCV polymerase inhibitors. nih.gov
HIV Reverse Transcriptase: While reverse transcriptase (RT) is a key target for many antiviral drugs, research specifically linking this compound to its inhibition is not prominent in the reviewed literature. nih.govnih.govmdpi.com Studies have focused on related but structurally distinct scaffolds, such as 1,2,4-triazolo[1,5-a]pyrimidines, for their ability to inhibit the RT-associated ribonuclease H (RNase H) function. mdpi.com
SARS-COV-2 3CLpro: The main protease (3CLpro or Mpro) of SARS-CoV-2 is essential for viral replication and a prime target for antiviral development. dovepress.commdpi.com However, studies on inhibitors for this enzyme have focused on other chemical scaffolds. In-silico screening has identified related structures, like 1,2,4-triazolo[1,5-a]pyrimidin-7-one compounds, as potential inhibitors that can interact with crucial active site residues of the protease, but this has not been extended to the this compound class. nih.govnih.gov
Antimicrobial Activity Mechanisms (e.g., MurA inhibition)
The enzyme MurA is fundamental for the biosynthesis of the bacterial cell wall, making it an attractive target for antimicrobial agents. acs.org A study on novel arylazopyrazolo[1,5-a]pyrimidines identified a derivative, compound 4c, as a potent inhibitor of the MurA enzyme. This compound exhibited an IC₅₀ value of 3.27 ± 0.2 μg/mL, proving more effective than the standard antibiotic fosfomycin (B1673569) (IC₅₀ = 9.63 ± 0.58 μg/mL). acs.org This highlights a distinct antimicrobial mechanism for this class of compounds beyond their antimycobacterial effects. acs.org
| Compound | IC₅₀ (μg/mL) | Reference |
|---|---|---|
| Arylazopyrazolo[1,5-a]pyrimidine (4c) | 3.27 ± 0.2 | acs.org |
| Fosfomycin (Standard) | 9.63 ± 0.58 | acs.org |
Anti-Inflammatory Mechanisms (e.g., COX-2 inhibition)
The pyrazolo[1,5-a]pyrimidine scaffold is a core component of a novel class of selective cyclooxygenase-2 (COX-2) inhibitors. COX-2 is an enzyme that promotes inflammation, pain, and fever. researchgate.net By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects. researchgate.net Research has led to the identification of pyrazolo[1,5-a]pyrimidine derivatives with potent and selective COX-2 inhibitory activity, demonstrating their anti-inflammatory potential at a molecular level.
Cellular Antiproliferative Effects and Cell Survival Modulation
The pyrazolo[1,5-a]pyrimidine scaffold, particularly with a phenyl substitution at the 3-position, is a recurring motif in the design of compounds with potent antiproliferative properties. Research has demonstrated that these compounds can significantly inhibit the growth and proliferation of various cancer cell lines.
Derivatives of this scaffold have been identified as effective inhibitors of several key cellular processes involved in cancer progression. For instance, a series of pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides were discovered through high-throughput screening to be chemoselective agents. nih.gov One such derivative, an isopropyl carbamate (B1207046), showed high potency with an IC50 value of 51 nM in a p21 deficient cell line, indicating its potential to selectively target cancer cells with specific genetic backgrounds. nih.gov
Furthermore, optimization of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has led to the development of potent and selective inhibitors of KDM5 histone demethylases. nih.govresearchgate.net One optimized compound demonstrated improved cellular potency in PC9 lung cancer cells with an EC50 of 0.34 μM for the H3K4Me3 biomarker. nih.govresearchgate.net The antiproliferative effects of pyrazolo[3,4-d]pyrimidine derivatives, a related but different isomeric scaffold, have also been extensively studied, showing activity against various human osteosarcoma cell lines, including SaOS-2, MNNG, U2-OS, TE-85, and MG-63. researchgate.net One such derivative, SI-83, impaired cell viability with a half-maximal inhibitory concentration of 12 μM. researchgate.net These findings underscore the role of the pyrazolo-pyrimidine core in modulating cell survival and proliferation pathways.
Table 1: Antiproliferative Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound/Derivative | Cell Line | Target/Mechanism | Potency |
|---|---|---|---|
| Isopropyl carbamate derivative of pyrazolo[1,5-a]pyrimidin-7-yl phenyl amide | p21 deficient cell line | p21-selective agent | IC50 = 51 nM nih.gov |
| Optimized KDM5 inhibitor (Compound 48) | PC9 (lung cancer) | KDM5 histone demethylase inhibition | EC50 = 0.34 μM nih.govresearchgate.net |
| SI-83 (a pyrazolo[3,4-d]pyrimidine) | Human osteosarcoma cells | Src kinase inhibition | IC50 = 12 μM researchgate.net |
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking studies have been instrumental in elucidating the mechanism of action for this compound and its analogs. These studies reveal how the molecule fits into the binding sites of various protein targets, providing a rationale for its biological activity and guiding further structural optimization.
The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a bioisostere of adenine, allowing it to competitively bind to the ATP-binding sites of many protein kinases. rsc.org Structure-activity relationship (SAR) studies and docking simulations have highlighted the critical role of different substituents on the pyrimidine (B1678525) ring in determining binding affinity and selectivity. nih.gov
Key interactions typically observed in docking studies include:
Hydrogen Bonding: The nitrogen atoms within the pyrazole (B372694) and pyrimidine rings frequently act as hydrogen bond acceptors or donors, forming crucial interactions with amino acid residues in the hinge region of kinase domains. mdpi.comnih.gov For example, in PI3Kδ, the oxygen atom of a morpholine (B109124) substituent on a pyrazolo[1,5-a]pyrimidine derivative forms a key hydrogen bond with Val-828. nih.gov
Hydrophobic Interactions: The phenyl group at the C3 position often occupies a hydrophobic pocket within the protein's binding site, contributing significantly to the binding affinity. nih.gov
π–π Stacking: The aromatic nature of the pyrazolopyrimidine core and the phenyl substituent allows for π–π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan in the active site. nih.gov
Docking studies on related pyrazolo[3,4-d]pyrimidines have shown successful binding to the ATP pocket of EGFR, where the pyrimidine core mimics the adenine-binding region. mdpi.com In the case of KDM5 inhibitors based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, structure-based design was used to optimize ligand-protein interactions and improve potency. nih.gov Similarly, docking of pyrazolo[3,4-d]pyrimidin-4-(5H)-one derivatives into the active site of phosphodiesterase-5 (PDE5) revealed binding modes comparable to known inhibitors like vardenafil (B611638). researchgate.net The importance of the phenyl group at the R3 position was confirmed in studies of antitubercular agents, where its removal resulted in a loss of activity. acs.org
Table 2: Summary of Molecular Docking Interactions for Pyrazolo-pyrimidine Scaffolds
| Scaffold | Protein Target | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | PI3Kδ | Val-828 | Hydrogen Bond nih.gov |
| Pyrazolo[3,4-d]pyrimidine | EGFR | Met769 | Hydrogen Bond mdpi.com |
| Pyrazolo[3,4-d]pyrimidine | CDK2 | Leu83 | Hydrogen Bond & Hydrophobic rsc.org |
| Pyrazolo[3,4-d]pyrimidine | PDE5 | - | Binding mode similar to vardenafil researchgate.net |
| Pyrazolo[1,5-a]pyrimidine | General Kinases | Aromatic residues | π–π Stacking, Hydrophobic Interactions nih.gov |
Advanced Research Applications of Pyrazolo 1,5 a Pyrimidin 7 One Scaffolds
Contributions to Medicinal Chemistry Research and Drug Lead Optimization
The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a cornerstone in medicinal chemistry, particularly in the field of oncology. rsc.org These compounds have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often disrupted in cancers. nih.govrsc.org
Kinase Inhibition: Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases. They can function as ATP-competitive or allosteric inhibitors for targets including Tropomyosin Receptor Kinases (Trk), Pim-1, and Phosphoinositide 3-kinase δ (PI3Kδ). rsc.orgnih.govnih.gov Notably, two of the three FDA-approved drugs for NTRK fusion cancers, Larotrectinib and Entrectinib, feature a pyrazolo[1,5-a]pyrimidine nucleus. nih.govmdpi.com Structure-activity relationship (SAR) studies have been crucial, revealing that the pyrazolo[1,5-a]pyrimidine moiety is essential for forming a hinge interaction with key amino acid residues (like Met592) in the kinase binding site. mdpi.com Modifications at various positions on the rings significantly influence potency and selectivity. nih.gov For instance, in the development of Pim-1 inhibitors, a library of 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine compounds exhibited nanomolar inhibitory activity. nih.gov
Overcoming Drug Resistance: A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (ABCB1). nih.gov Novel pyrazolo[1,5-a]pyrimidine derivatives have been discovered as potent reversal agents. nih.gov One such compound, when used with the chemotherapy drug paclitaxel, remarkably increased the sensitivity of resistant cancer cells by inhibiting the function of ABCB1, thereby increasing intracellular drug accumulation. nih.gov
Antiviral and Antitubercular Applications: The scaffold's utility extends beyond cancer. A series of 4H-pyrazolo[1,5-a]pyrimidin-7-one derivatives were synthesized and found to be potent inhibitors of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase in enzymatic assays. nih.gov Furthermore, the pyrazolo[1,5-a]pyrimidin-7(4H)-one core has been identified as a promising antitubercular lead. nih.govacs.org Research into a library of analogues led to substantial improvements in activity against Mycobacterium tuberculosis, with the best compounds showing low cytotoxicity and effectiveness within macrophages. nih.gov
| Therapeutic Target | Scaffold/Derivative Class | Therapeutic Area | Key Findings |
|---|---|---|---|
| Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC) | Pyrazolo[1,5-a]pyrimidine | Oncology | Core scaffold of FDA-approved drugs (Larotrectinib, Entrectinib); essential for hinge-binding interaction in the kinase domain. nih.govmdpi.com |
| Pim-1 Kinase | 3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidines | Oncology | Many derivatives exhibit potent nanomolar inhibitory activity. nih.gov |
| P-glycoprotein (ABCB1) | Pyrazolo[1,5-a]pyrimidine derivatives | Oncology (MDR) | Act as potent reversal agents, restoring cancer cell sensitivity to chemotherapy drugs like paclitaxel. nih.gov |
| PI3Kδ | Indol-4-yl-pyrazolo[1,5-a]pyrimidine | Inflammatory Disease | Potent inhibitors with low nanomolar IC50 values developed as potential inhaled drugs for asthma. nih.gov |
| HCV NS5B Polymerase | 4H-pyrazolo[1,5-a]pyrimidin-7-one | Antiviral | Demonstrated potent inhibitory activity in enzymatic assays. nih.gov |
| Mycobacterium tuberculosis | Pyrazolo[1,5-a]pyrimidin-7(4H)-one | Anti-infective | Identified as a lead antitubercular scaffold with activity in macrophages. nih.gov |
Exploration in Material Science for Optical and Solid-State Applications
The pyrazolo[1,5-a]pyrimidine scaffold is increasingly recognized in material science for its significant photophysical properties. researchgate.net These compounds are emerging as an attractive class of fluorophores due to their straightforward synthesis, easy functionalization, and tunable optical characteristics. nih.govrsc.org
Derivatives of this scaffold exhibit properties comparable to well-known commercial probes like coumarin-153 and rhodamine 6G. nih.govrsc.org Their photophysical characteristics can be precisely adjusted through chemical modification. nih.gov For example, introducing electron-donating groups (EDGs) at position 7 of the fused ring system enhances both absorption and emission, while electron-withdrawing groups (EWGs) tend to decrease these intensities. nih.govrsc.org This tunability allows for the rational design of molecules with specific optical profiles.
A key area of interest is in solid-state emitters for applications such as organic light-emitting devices (OLEDs). nih.gov Pyrazolo[1,5-a]pyrimidines bearing simple aryl groups have been shown to possess good solid-state emission intensities, with solid-state quantum yields (QYss) reported in the range of 0.18 to 0.63. nih.govrsc.org This performance is attributed to molecular packing in the crystal lattice that disfavors fluorescence quenching. nih.gov Furthermore, some derivatives have been found to have optical bandgaps indicative of semiconducting properties, opening up potential use in electronics. researchgate.net
| Pyrazolo[1,5-a]pyrimidine Derivative | Key Feature | Solid-State Quantum Yield (QYss) | Potential Application |
|---|---|---|---|
| 7-(4-pyridyl)-3-methyl derivative (4a) | Simple aryl group | 0.18 nih.govrsc.org | Solid-State Emitter |
| 7-(2,4-dichlorophenyl)-3-methyl derivative (4b) | Simple aryl group | 0.63 nih.govrsc.org | Solid-State Emitter |
| 7-phenyl-3-methyl derivative (4d) | Simple aryl group | 0.28 nih.gov | Solid-State Emitter |
| 7-(4-methoxyphenyl)-3-methyl derivative (4e) | Aryl group with EDG | 0.43 nih.govrsc.org | Solid-State Emitter |
Development of Chemical Probes for Biological Systems
The unique fluorescent properties of pyrazolo[1,5-a]pyrimidines make them crucial tools for studying biological systems. nih.govrsc.org They can be engineered to act as chemosensors or probes for bioimaging, allowing for the detection and visualization of specific ions or molecules within cells. researchgate.netnih.gov
A significant advantage of this scaffold is its stability across a range of pH levels, a critical requirement for use in biological environments. nih.govrsc.org While their fluorescence can be impacted by strongly acidic conditions, they generally show good stability, comparable to commercial probes. nih.govrsc.org
Researchers have successfully developed pyrazolo[1,5-a]pyrimidine-based probes for specific targets. For example, novel dual-mode colorimetric and fluorometric probes based on 3-dicyanovinylpyrazolo[1,5-a]pyrimidines were created for the sensitive detection of cyanide (CN⁻). researchgate.net In another study, a closely related pyrazolo[1,5-a]pyridine (B1195680) scaffold was used to build a ratiometric fluorescent probe capable of sensing copper ions (Cu²⁺) in glioma cells with a very low detection limit of 30 nM. nih.gov The development of such probes is vital for understanding the roles of ions in cellular processes and pathology. The ease of functionalization of the pyrazolo[1,5-a]pyrimidine core allows for the incorporation of various recognition moieties, paving the way for the creation of a wide range of selective chemical probes. rsc.org
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-Phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one to ensure high yield and purity?
- Methodological Answer : Optimize reaction solvents and catalysts. For example, silylformamidine in benzene has been used for functionalizing position 7 of pyrazolo[1,5-a]pyrimidine derivatives, followed by crystallization from hexane to improve purity . Monitor reaction progress via TLC or HPLC, and use vacuum distillation to remove excess reagents . For halogenated derivatives, consider temperature-controlled reactions (e.g., 0°C to room temperature) to minimize side products .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
-
1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to confirm aromatic proton environments and substituent positions .
-
Elemental Analysis : Compare calculated vs. observed values (e.g., C: 61.65% calcd vs. 61.78% found) to validate purity .
-
HRMS : Use ESI mode to confirm molecular ions (e.g., [M+H]+: 254.1042 calcd vs. 254.1039 found) .
-
X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (mean C–C bond length: 0.004 Å; R factor: 0.051) .
Technique Application Example Data 1H NMR Substituent position δ 8.2–7.3 ppm (aromatic protons) HRMS Molecular ion confirmation m/z 254.1039 [M+H]+ X-ray Crystal structure R factor: 0.051
Q. What safety protocols are recommended when handling pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation .
- Avoid skin contact with intermediates like silylformamidine, which require inert atmosphere handling .
- Dispose of waste via certified biohazard services, especially for halogenated or nitro-substituted derivatives .
Advanced Research Questions
Q. How can researchers address discrepancies between calculated and observed analytical data (e.g., elemental analysis, HRMS)?
- Methodological Answer :
-
Cross-validation : Use complementary techniques (e.g., HRMS with NMR) to confirm molecular identity. For example, a 0.0003 Da HRMS deviation may arise from isotopic impurities, requiring repeat analysis .
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Recrystallization : Purify compounds using solvents like ethanol/DMF to remove salts or unreacted precursors .
-
Reaction optimization : Adjust stoichiometry (e.g., 5 eq. BBr3 for demethylation) to improve yield and purity .
Analytical Parameter Calcd Value Observed Value Deviation C (%) 61.65 61.78 +0.13 H (%) 4.38 4.12 -0.26
Q. What strategies are effective for functionalizing position 7 of the pyrazolo[1,5-a]pyrimidine core?
- Methodological Answer :
- Electrophilic substitution : Use silylformamidine in benzene to introduce amino groups .
- Palladium catalysis : Couple aryl halides at position 7 via Suzuki-Miyaura reactions .
- Halogenation : Treat with PCl5 or NBS to add Cl/Br, enabling further cross-coupling .
Q. How does X-ray crystallography contribute to understanding the structure-activity relationship of such compounds?
- Methodological Answer : Single-crystal studies reveal bond angles and conformations critical for biological activity. For example, a planar pyrimidine ring in 3-(2,4-dichlorophenyl)- derivatives enhances π-stacking with kinase targets, explaining antitrypanosomal activity . Data-to-parameter ratios >12.6 ensure structural reliability .
Q. What in silico methods are recommended for predicting biological activity prior to synthesis?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to targets like hypoxanthine-guanine phosphoribosyltransferase (binding energy ≤ -8 kcal/mol) .
- QSAR modeling : Correlate substituent electronegativity (e.g., CF3 groups) with enzyme inhibition potency .
Q. How to optimize reaction conditions when encountering low yields in derivatization reactions?
- Methodological Answer :
- Temperature control : Conduct reactions at 0°C for acid-sensitive intermediates (e.g., BBr3-mediated demethylation) .
- Catalyst screening : Test Pd(PPh3)4 vs. Pd(dba)2 for coupling efficiency .
- Solvent polarity : Use DMF for polar intermediates or toluene for non-polar systems to improve solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
